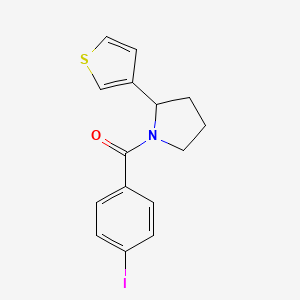
(4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as PITPM, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.
Mécanisme D'action
(4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone modulates the activity of ion channels in the brain by binding to the voltage-sensing domain of the channels. This binding stabilizes the closed state of the channels, leading to a decrease in the activity of the channels. This mechanism of action has been studied extensively in the context of potassium channels, but (4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has also been shown to modulate other types of ion channels.
Biochemical and Physiological Effects:
(4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects, depending on the type of ion channel it modulates. In the context of potassium channels, (4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to decrease the excitability of neurons, leading to anticonvulsant and analgesic effects. In the context of calcium channels, (4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to inhibit the growth of cancer cells by disrupting calcium signaling pathways. In the context of sodium channels, (4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to modulate the activity of neurons in the brain, leading to potential therapeutic effects for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone in lab experiments is its specificity for certain types of ion channels. This allows researchers to study the effects of modulating specific channels without affecting other channels. However, one limitation of using (4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments.
Orientations Futures
There are several future directions for research on (4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. One direction is the development of more potent analogs of (4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone that could be used in lab experiments and potentially in drug development. Another direction is the study of (4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone in the context of other ion channels, such as chloride channels and proton channels. Additionally, the potential therapeutic effects of (4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone in neurological disorders and cancer should be further explored.
Méthodes De Synthèse
The synthesis of (4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone involves the reaction of 4-iodobenzaldehyde and 2-thiophen-3-ylacetic acid to form a Schiff base, which is then reduced with sodium borohydride to yield (4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. The synthesis of (4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
(4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been studied for its potential application in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, (4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs. In neuroscience, (4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been found to modulate the activity of ion channels in the brain, which could lead to the development of new treatments for neurological disorders. In cancer research, (4-Iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
(4-iodophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INOS/c16-13-5-3-11(4-6-13)15(18)17-8-1-2-14(17)12-7-9-19-10-12/h3-7,9-10,14H,1-2,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPKEAHIIFHUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)I)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-diamino-3-(4-chlorophenyl)-8-(diethylamino)-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B7495226.png)
![5-chloro-N-[3-[(1,1-dioxothiolan-3-yl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7495230.png)
![2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide](/img/structure/B7495235.png)
![4-bromo-N-[1-(dimethylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B7495250.png)
![4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)
![N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide](/img/structure/B7495265.png)


![(NE)-N-[[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B7495283.png)
![2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7495305.png)


![5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7495331.png)